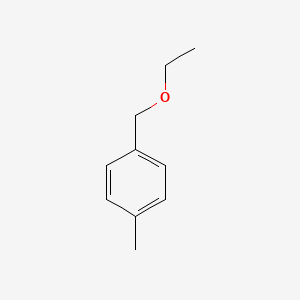

1-(Ethoxymethyl)-4-methylbenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54191-22-9 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

1-(ethoxymethyl)-4-methylbenzene |

InChI |

InChI=1S/C10H14O/c1-3-11-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |

InChI Key |

FIDCVOWDKPLFMW-UHFFFAOYSA-N |

SMILES |

CCOCC1=CC=C(C=C1)C |

Canonical SMILES |

CCOCC1=CC=C(C=C1)C |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 1 Ethoxymethyl 4 Methylbenzene

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of 1-(ethoxymethyl)-4-methylbenzene in these reactions is significantly influenced by the electronic effects of its substituents. wikipedia.org

Regioselectivity and Isomeric Product Distributions

The directing effects of the substituents on the benzene (B151609) ring determine the position of incoming electrophiles. The methyl group is a well-established ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Similarly, the ethoxymethyl group, due to the electron-donating nature of the ether oxygen, is also considered an ortho, para-director.

In this compound, the two substituents are para to each other. This arrangement leads to a specific pattern of regioselectivity. The positions ortho to the methyl group (positions 3 and 5) and ortho to the ethoxymethyl group (positions 2 and 6) are activated. However, since the 4-position is already occupied by the methyl group, the incoming electrophile will primarily be directed to the positions ortho to the ethoxymethyl group (positions 2 and 6) and ortho to the methyl group (positions 3 and 5).

Predicted Isomeric Product Distribution in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Predicted Major/Minor Product | Rationale |

|---|---|---|

| 2- and 6- (ortho to ethoxymethyl) | Major | Activated by both the ethoxymethyl and methyl groups through resonance and inductive effects. |

| 3- and 5- (ortho to methyl) | Minor | Activated by the methyl group, but may experience some steric hindrance from the adjacent ethoxymethyl group. |

Influence of Alkoxy and Alkyl Substituents on Aromatic Ring Activation

Both the alkyl (methyl) and alkoxy (ethoxymethyl) groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. quora.compearson.com They achieve this by donating electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. quora.com

The methyl group activates the ring through an inductive effect and hyperconjugation. The ethoxymethyl group, which is a type of benzyl (B1604629) ether, activates the ring primarily through the resonance effect of the oxygen's lone pairs, which delocalize into the aromatic system. This donation of electron density is particularly effective at the ortho and para positions. youtube.com

In this compound, the presence of two activating groups enhances the reactivity of the benzene ring towards electrophiles more than a single substituent would. This makes reactions like nitration and halogenation occur under milder conditions than those required for benzene.

Pathways for Nitration, Sulfonation, Halogenation, and Acylation Reactions

Nitration: The nitration of this compound would typically be carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. sigmaaldrich.com The electrophile in this reaction is the nitronium ion (NO₂⁺). Given the directing effects of the substituents, the primary products would be 2-nitro-1-(ethoxymethyl)-4-methylbenzene and 3-nitro-1-(ethoxymethyl)-4-methylbenzene.

Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. The electrophile is SO₃. The expected major products would be 2-(ethoxymethyl)-5-methylbenzenesulfonic acid and 3-(ethoxymethyl)-4-methylbenzenesulfonic acid.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using the elemental halogen (e.g., Br₂ or Cl₂) with a Lewis acid catalyst like FeBr₃ or AlCl₃. The electrophile is a polarized halogen species. The reaction would yield a mixture of bromo- or chloro-isomers, with substitution occurring at the positions ortho to the existing substituents.

Acylation: Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. rsc.orgcdnsciencepub.com For example, reaction with acetyl chloride (CH₃COCl) would yield acetylated products. Steric hindrance can play a significant role in Friedel-Crafts acylation, often favoring substitution at the less hindered position. cdnsciencepub.com In the case of this compound, acylation would likely favor the positions ortho to the less bulky methyl group.

Oxidative and Reductive Transformations

Oxidation of the Alkyl Side Chain (Benzylic Oxidation)

The methyl group attached to the benzene ring is susceptible to oxidation at the benzylic position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group to a carboxylic acid. uni.lupressbooks.pub This reaction typically requires heat and acidic or basic conditions. The oxidation of this compound would be expected to yield 4-(ethoxymethyl)benzoic acid. The ethoxymethyl group is generally stable under these conditions.

The general transformation is as follows: this compound + KMnO₄ → 4-(Ethoxymethyl)benzoic acid

This method is a common synthetic route for the preparation of substituted benzoic acids. uni.lu

Chemical Modifications of the Ethoxy Moiety

The ethoxymethyl group contains an ether linkage, which can be cleaved under certain conditions. The cleavage of benzyl ethers is a well-documented reaction in organic synthesis. pearson.com This can be achieved through a few primary methods:

Acid-Catalyzed Cleavage: Treatment with strong acids, particularly hydrogen halides like HBr or HI, can cleave the ether bond. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. This would result in the formation of 4-methylbenzyl alcohol and an ethyl halide.

Hydrogenolysis: A common method for cleaving benzyl ethers is through catalytic hydrogenolysis. pearson.com This involves reaction with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C). This reaction is typically clean and high-yielding, producing 4-methylbenzyl alcohol and ethane. A key advantage of this method is its selectivity, as it often does not affect other functional groups that might be sensitive to acidic conditions. pearson.com

Cleavage and Interconversion Strategies for Ether Linkages

The ether linkage in this compound can be cleaved through several synthetic strategies, primarily involving oxidative methods, hydrogenolysis, and the use of Lewis acids. While specific data for this compound is limited, the reactivity of the closely related 4-methylbenzyl (MBn) ethers and other benzyl ethers provides a strong basis for understanding its transformations.

Oxidative Cleavage:

Oxidative methods offer a pathway to deprotect the alcohol that was originally protected as the this compound ether. These reactions often proceed under mild conditions and can be selective. For instance, the oxidative deprotection of benzyl ethers can be achieved using various oxidizing agents. A notable example is the use of a nitroxyl-radical catalyst in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) for the deprotection of benzyl groups, including the 4-methylbenzyl (MBn) group. This system is effective at ambient temperature and is compatible with functional groups that are sensitive to hydrogenation.

Another approach involves the use of N-bromosuccinimide (NBS). The reaction of benzyl methyl ethers with NBS can be controlled to selectively yield either aromatic aldehydes or aromatic methyl esters. nih.gov By analogy, this compound could potentially be converted to 4-methylbenzaldehyde (B123495) or ethyl 4-methylbenzoate. The mechanism is proposed to proceed through a monobromo intermediate which can either eliminate methyl bromide to form the aldehyde or undergo further bromination and subsequent hydrolysis to yield the ester. nih.gov

Hydrogenolysis:

Catalytic hydrogenolysis is a common and clean method for the cleavage of benzyl ethers. youtube.com This reaction typically involves the use of hydrogen gas and a palladium on carbon (Pd/C) catalyst. youtube.com The process results in the formation of the corresponding alcohol and toluene (B28343), which is the hydrogenated form of the 4-methylbenzyl group. youtube.comorganic-chemistry.org A key advantage of this method is its mildness and the high yields typically obtained. youtube.com The reaction is a hydrogenolysis because it involves the cleavage of the C-O bond by hydrogen. organic-chemistry.org

| Reaction | Reagents and Conditions | Products | Yield | Reference |

| Hydrogenolysis of Benzyl Ether | H₂, Pd/C | Alcohol, Toluene | High | youtube.com |

| Oxidative Deprotection of 4-Methylbenzyl Ether | Nitroxyl-radical catalyst, PIFA, ambient temperature | Alcohol | Good | |

| Oxidation of Benzyl Methyl Ether | 1 equiv. NBS, CCl₄, heat | Aromatic Aldehyde | Moderate | nih.gov |

| Oxidation of Benzyl Methyl Ether | 2 equiv. NBS, CCl₄, light | Aromatic Methyl Ester | Good | nih.gov |

Cleavage with Lewis Acids:

Lewis acids can also effect the cleavage of benzyl ethers. A mild and selective method for the debenzylation of a variety of benzyl ethers utilizes a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂). organic-chemistry.org This reagent is effective for cleaving both primary and secondary benzyl ethers and tolerates a range of other functional groups, making it valuable in complex syntheses. organic-chemistry.org The reaction proceeds under mild conditions in solvents like dichloromethane (B109758) or ether. organic-chemistry.org

Computational and Mechanistic Insights into Reactivity

Computational chemistry provides a powerful lens through which to understand the intricate details of reaction mechanisms, including the electronic and steric factors that govern the reactivity of molecules like this compound.

The reactivity of this compound is significantly influenced by the electronic properties of the 4-methylbenzyl group. The methyl group at the para position of the benzene ring is an electron-donating group primarily through an inductive effect and hyperconjugation, which can be considered a form of resonance.

This electron-donating character has a pronounced effect on reactions that involve the formation of a positive charge on the benzylic carbon, such as in Sₙ1-type cleavage reactions. The methyl group helps to stabilize the incipient benzylic carbocation intermediate through the delocalization of positive charge into the aromatic ring. This stabilization lowers the activation energy for the reaction, thereby increasing the reaction rate compared to an unsubstituted benzyl ether.

Studies on the solvolysis of ring-substituted benzyl chlorides have shown that electron-donating substituents accelerate the reaction, consistent with the development of a positive charge at the benzylic center in the transition state. nih.gov The Hammett reaction constant (ρ) for such reactions is typically negative, indicating that electron-donating groups enhance the reaction rate.

Steric hindrance refers to the congestion around a reactive site caused by the physical presence of surrounding atoms or groups, which can impede the approach of a reagent and thus slow down or prevent a reaction. In the context of this compound, the primary site of reaction is the benzylic carbon.

The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism of a reaction. For the cleavage of the ether linkage in this compound, the nature of the transition state will depend on the specific reaction pathway.

In an Sₙ1-type cleavage, the transition state would resemble the benzylic carbocation, with significant positive charge developed on the benzylic carbon and a stretched C-O bond. The geometry would be moving towards a planar configuration at the benzylic carbon. The electron-donating 4-methyl group would lower the energy of this transition state.

For an Sₙ2-type cleavage, the transition state would involve a pentacoordinate benzylic carbon, with the incoming nucleophile and the leaving ethoxy group in a trigonal bipyramidal arrangement. The reaction would proceed with an inversion of configuration at the benzylic carbon if it were chiral.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 1-(Ethoxymethyl)-4-methylbenzene. Through one-dimensional and two-dimensional experiments, the precise location and environment of each proton and carbon atom can be established.

The ¹H NMR spectrum provides critical information about the number of different types of protons and their neighboring environments. The structure of this compound contains five distinct proton environments, from the aromatic ring to the flexible ethoxymethyl side chain. The predicted chemical shifts, multiplicities, and integrations are consistent with the assigned structure.

The aromatic protons exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring. The benzylic methylene (B1212753) protons are shifted downfield due to the influence of both the aromatic ring and the adjacent ether oxygen. The ethyl group protons present a classic quartet and triplet pattern, indicative of their coupling relationship.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (ortho to -CH₂OEt) | 7.28 | Doublet | 2H |

| Ar-H (ortho to -CH₃) | 7.15 | Doublet | 2H |

| Ar-CH₂ -O- | 4.45 | Singlet | 2H |

| -O-CH₂ -CH₃ | 3.51 | Quartet | 2H |

| Ar-CH₃ | 2.34 | Singlet | 3H |

| -O-CH₂-CH₃ | 1.22 | Triplet | 3H |

Complementing the proton data, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct carbon signals are expected. The chemical shifts are influenced by hybridization (sp² for aromatic carbons, sp³ for aliphatic carbons) and the electronegativity of the attached oxygen atom. The carbon of the benzylic methylene group and the methylene carbon of the ethoxy group are notably deshielded by the oxygen atom. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Ar-C (C1, attached to -CH₂OEt) | 137.9 |

| Quaternary Ar-C (C4, attached to -CH₃) | 135.4 |

| Ar-C H (C2, C6) | 129.1 |

| Ar-C H (C3, C5) | 127.8 |

| Ar-C H₂-O- | 71.5 |

| -O-C H₂-CH₃ | 65.8 |

| Ar-C H₃ | 21.1 |

| -O-CH₂-C H₃ | 15.3 |

To unambiguously confirm the structural assignment, two-dimensional (2D) NMR experiments are employed. These techniques map the correlations between nuclei, providing irrefutable evidence of atomic connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. A key correlation would be observed between the methylene protons of the ethyl group (δ ~3.51 ppm) and the terminal methyl protons (δ ~1.22 ppm), confirming the presence of the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., δH ~4.45 ppm with δC ~71.5 ppm; δH ~2.34 ppm with δC ~21.1 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different functional groups. Expected key correlations for this compound would include:

A cross-peak between the benzylic methylene protons (Ar-CH₂-) and the quaternary aromatic carbon C1.

Correlations from the benzylic methylene protons to the aromatic carbons C2 and C6.

A correlation between the methylene protons of the ethyl group (-O-CH₂-) and the benzylic methylene carbon (Ar-CH₂-).

These combined 2D NMR datasets would provide a complete and unambiguous map of the molecular structure, confirming the ethoxymethyl group is attached to the tolyl moiety at the benzylic position.

Mass Spectrometry (MS)

Mass spectrometry is utilized to determine the molecular weight and gain insight into the molecule's fragmentation patterns upon ionization, further corroborating its structure.

Under electron ionization (EI), this compound produces a distinct mass spectrum. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 150, which corresponds to the compound's molecular weight. nih.gov The fragmentation is dominated by cleavages around the ether linkage, a common pathway for benzyl (B1604629) ethers.

The most significant fragmentation involves the alpha-cleavage of the C-O bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃) to form the highly stable p-methylbenzyl cation at m/z 105. This cation is the base peak in the spectrum. This fragment can then lose a neutral acetylene (B1199291) molecule to form the tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, another prominent peak in the spectra of alkylbenzene derivatives.

Table 3: Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 150 | Molecular Ion | [C₁₀H₁₄O]⁺ |

| 105 | p-Methylbenzyl cation | [C₈H₉]⁺ |

| 91 | Tropylium cation | [C₇H₇]⁺ |

While direct cleavage is dominant, alternative fragmentation pathways such as hydride elimination can occur. A notable peak is often observed at m/z 106. nih.gov This fragment can be explained by a rearrangement process involving a β-hydride transfer.

In this mechanism, a hydrogen atom from the ethyl group's methyl (the β-carbon relative to the oxygen) is transferred to the ether oxygen through a six-membered ring transition state. This is followed by the elimination of a neutral acetaldehyde (B116499) molecule (CH₃CHO, mass 44 u). The resulting fragment is the radical cation of p-xylene (B151628) at m/z 106. The study of how ionization energy affects the ratio of fragments like m/z 105 versus m/z 106 can provide deeper insight into the energetics and competition between these fragmentation channels.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition. The calculated exact mass for the molecular formula C₁₀H₁₄O is 150.104465 Da. nih.govuni.lu An experimentally determined HRMS value that matches this theoretical mass to within a few parts per million (ppm) provides unequivocal proof of the molecular formula, distinguishing it from other potential formulas that have the same nominal mass (e.g., C₁₁H₁₈).

Vibrational Spectroscopy (FT-IR and FT-Raman)

A detailed analysis of the FT-IR and FT-Raman spectra of this compound would allow for the assignment of observed absorption bands to specific molecular vibrations. These assignments are typically based on the comparison of experimental spectra with data from similar compounds and, more definitively, with theoretical calculations.

Key vibrational modes expected for this compound include:

Aromatic C-H Stretching: The benzene ring exhibits C-H stretching vibrations, which are typically observed in the 3100-3000 cm⁻¹ region of the IR and Raman spectra.

Aliphatic C-H Stretching: The methyl (-CH₃) and methylene (-CH₂-) groups of the ethoxymethyl substituent give rise to symmetric and asymmetric C-H stretching bands, usually found in the 2975-2850 cm⁻¹ range.

C-O-C Stretching: The ether linkage is characterized by strong asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch, typically the more intense in the IR spectrum, is expected in the 1260-1000 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of bands in the 1625-1400 cm⁻¹ range.

CH₃ and CH₂ Bending: The methyl and methylene groups also exhibit various bending (scissoring, wagging, twisting, and rocking) vibrations, which appear at lower frequencies, typically below 1485 cm⁻¹.

Aromatic C-H Bending: Out-of-plane and in-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the benzene ring. For a 1,4-disubstituted (para) ring, a strong out-of-plane bending absorption is expected in the 840-810 cm⁻¹ region of the IR spectrum.

A hypothetical table of the most prominent vibrational frequencies and their assignments for this compound, based on typical group frequencies, is presented below.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3050 | Aromatic C-H Stretching |

| ~2970 | Asymmetric CH₃ Stretching (ethyl & methyl) |

| ~2930 | Asymmetric CH₂ Stretching (ethyl) |

| ~2870 | Symmetric CH₃ Stretching (ethyl & methyl) |

| ~2860 | Symmetric CH₂ Stretching (ethyl) |

| ~1615, ~1515, ~1450 | Aromatic C=C Stretching |

| ~1465 | CH₂ Scissoring & Asymmetric CH₃ Bending |

| ~1380 | Symmetric CH₃ Bending |

| ~1100 | Asymmetric C-O-C Stretching |

| ~820 | Aromatic C-H Out-of-Plane Bending (para-substitution) |

While the assignment of spectral bands can be approximated from characteristic group frequencies, a more rigorous analysis is achieved through Normal Coordinate Analysis (NCA). This computational method models the molecule as a system of masses and springs, where the vibrational frequencies and modes are calculated based on the molecule's geometry and force field.

NCA, often performed using Density Functional Theory (DFT) methods, allows for the theoretical prediction of the vibrational spectrum. The Potential Energy Distribution (PED) is then calculated to provide a quantitative description of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This detailed analysis helps to resolve ambiguities in band assignments, especially in complex molecules where vibrational coupling is common. For this compound, PED studies would be crucial for definitively assigning the C-O-C stretching and the various bending modes of the ethoxymethyl group, which can be coupled with other vibrations in the molecule.

X-ray Crystallography and Diffraction Techniques

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. excillum.comceitec.cz This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound would be required. excillum.comceitec.cz This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. ceitec.cz The resulting diffraction pattern, consisting of a set of reflections at specific angles, is collected and analyzed. The intensities and positions of these reflections are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. ceitec.cz

For this compound, a single crystal X-ray diffraction study would provide:

Unambiguous confirmation of the molecular structure: Verifying the connectivity of the atoms and the substitution pattern on the benzene ring.

Precise bond lengths and angles: Offering insight into the electronic structure and potential steric strain within the molecule.

Conformational analysis: Determining the preferred orientation of the ethoxymethyl group relative to the benzene ring.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice through forces such as van der Waals interactions or weak hydrogen bonds.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but different crystal structures, which can lead to variations in physical properties such as melting point, solubility, and stability.

A thorough investigation of the crystallization of this compound under various conditions (e.g., different solvents, temperatures, and cooling rates) would be necessary to identify any potential polymorphs. Each polymorph would be characterized by its unique X-ray diffraction pattern. The study of polymorphism is critical in fields such as pharmaceuticals and materials science, where the specific crystalline form of a compound can significantly impact its performance.

Integrated Multimodal Analytical Approaches

A comprehensive understanding of this compound is best achieved through an integrated analytical approach that combines the strengths of multiple techniques. For instance, the structural parameters obtained from X-ray crystallography can be used as the starting point for DFT calculations to predict the vibrational spectrum. The calculated spectrum can then be compared with the experimental FT-IR and FT-Raman spectra to validate the assignments of the vibrational modes.

Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would complement the vibrational and crystallographic data by providing detailed information about the chemical environment of the hydrogen and carbon atoms. nih.gov Mass spectrometry would confirm the molecular weight and provide insights into the fragmentation patterns of the molecule. nih.gov By combining these multimodal analytical techniques, a complete and robust picture of the structural and electronic properties of this compound can be established.

Synergistic Application of Spectroscopic Data for Comprehensive Structure Determination

The elucidation of the molecular structure of this compound is a process that benefits significantly from the combined insights of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy offers the initial identification of key functional groups present in the molecule. For this compound, the IR spectrum would prominently feature a strong absorption band in the 1150-1050 cm⁻¹ region, which is characteristic of the C-O-C stretching vibration of the ether linkage. nih.gov Additionally, the presence of an aromatic ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy reveals the number of different types of protons and their neighboring environments. In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the aromatic protons, the methyl group on the benzene ring, the methylene protons of the ethoxy and benzylic groups, and the methyl protons of the ethoxy group. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals are crucial for their assignment.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum would show the number of unique carbon environments, including those of the aromatic ring, the methyl group, and the ethoxymethyl side chain. The chemical shifts of the carbon atoms adjacent to the oxygen atom are characteristically shifted downfield. nih.gov

2D NMR Techniques , such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity between protons and carbons. A COSY spectrum would show correlations between protons that are coupled to each other, for instance, between the methylene and methyl protons of the ethyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. docbrown.inforesearchgate.net

Mass Spectrometry (MS) determines the molecular weight of the compound and provides information about its fragmentation pattern, which can further confirm the structure. memphis.edu For this compound, the molecular ion peak in the mass spectrum would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (150.22 g/mol ). nih.gov The fragmentation pattern would likely show characteristic losses, such as the loss of the ethoxy group or the cleavage of the benzyl-oxygen bond. A prominent peak at m/z 91 is often indicative of the tropylium ion, a common fragment for toluene (B28343) and its derivatives. docbrown.infodocbrown.info

The synergistic use of these techniques allows for a confident and complete structural elucidation. IR confirms the presence of the ether and aromatic functionalities. ¹H and ¹³C NMR provide the precise arrangement of atoms, and 2D NMR techniques confirm the connectivity. Finally, MS corroborates the molecular weight and provides further structural clues through fragmentation analysis.

Table 1: Hypothetical Spectroscopic Data for the Structural Elucidation of this compound

| Spectroscopic Technique | Observed Data | Interpretation |

| Infrared (IR) Spectroscopy | ~1100 cm⁻¹ (strong) | C-O-C stretch of the ether |

| ~3030 cm⁻¹ (weak) | Aromatic C-H stretch | |

| ~2970, 2870 cm⁻¹ (medium) | Aliphatic C-H stretch | |

| ~1515, 1450 cm⁻¹ (medium) | Aromatic C=C stretch | |

| ¹H NMR Spectroscopy | ~7.2 ppm (d, 2H), ~7.1 ppm (d, 2H) | Protons on the disubstituted benzene ring |

| ~4.5 ppm (s, 2H) | Benzylic methylene protons (-O-CH₂-Ar) | |

| ~3.5 ppm (q, 2H) | Methylene protons of the ethoxy group (-O-CH₂-CH₃) | |

| ~2.3 ppm (s, 3H) | Methyl protons on the benzene ring | |

| ~1.2 ppm (t, 3H) | Methyl protons of the ethoxy group | |

| ¹³C NMR Spectroscopy | ~137, 135, 129, 128 ppm | Aromatic carbons |

| ~72 ppm | Benzylic methylene carbon (-O-CH₂-Ar) | |

| ~66 ppm | Methylene carbon of the ethoxy group (-O-CH₂-CH₃) | |

| ~21 ppm | Methyl carbon on the benzene ring | |

| ~15 ppm | Methyl carbon of the ethoxy group | |

| Mass Spectrometry (GC-MS) | m/z 150 [M]⁺ | Molecular ion |

| m/z 135 [M-CH₃]⁺ | Loss of a methyl group | |

| m/z 105 [M-OCH₂CH₃]⁺ | Loss of the ethoxy group | |

| m/z 91 [C₇H₇]⁺ | Tropylium ion |

(Note: The data in this table is illustrative and based on general spectroscopic principles for the given structure.)

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Complex Mixture Analysis

In many industrial and environmental settings, this compound may be present as a component of a complex mixture. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the identification and quantification of individual components in such mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.comnist.govnih.gov In the context of analyzing a complex mixture containing this compound, such as an industrial solvent blend or a paint formulation, GC-MS provides both separation and identification capabilities. nih.govnih.gov

The sample mixture is first injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column at a specific retention time, it enters the mass spectrometer. The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

The identification of this compound in the mixture is achieved by comparing its retention time and its mass spectrum to that of a known standard or to a reference library such as the NIST Mass Spectrometry Data Center. nih.gov The Kovats retention index is another useful parameter for identification. nih.gov Quantification can be performed by creating a calibration curve using standard solutions of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is another powerful hyphenated technique that is well-suited for the analysis of a wide range of organic compounds, including those that are less volatile or thermally labile. While this compound is amenable to GC-MS, LC-MS/MS could be employed for the analysis of related, less volatile compounds or in complex matrices like industrial wastewater where sample preparation might be more amenable to liquid-phase techniques. nih.govrsc.org

In an LC-MS/MS analysis, the components of a liquid sample are separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. This technique offers high sensitivity and selectivity, making it suitable for trace analysis in complex environmental samples. chromatographyonline.com

Table 2: Illustrative GC-MS Analysis of this compound in a Hypothetical Industrial Solvent Mixture

| Parameter | Condition/Value | Purpose |

| Sample Preparation | Dilution of the solvent mixture in a suitable solvent (e.g., dichloromethane) | To bring the analyte concentration within the linear range of the instrument. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Separation of the mixture components based on their volatility and polarity. |

| Oven Temperature Program | Initial 50°C, ramp to 250°C at 10°C/min | To achieve optimal separation of a range of volatile and semi-volatile compounds. |

| Carrier Gas | Helium at a constant flow rate | To transport the sample through the GC column. |

| Injection Mode | Split injection (e.g., 50:1 split ratio) | To prevent column overloading with high concentration samples. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | To generate reproducible fragmentation patterns for library matching. |

| MS Scan Range | m/z 40-400 | To detect the molecular ion and key fragment ions of the target compound. |

| Identification | Match of retention time and mass spectrum with a reference standard and library data. nih.gov | To confirm the presence of this compound. |

(Note: The parameters in this table are for illustrative purposes and would require optimization for a specific application.)

Computational Chemistry and Theoretical Studies of 1 Ethoxymethyl 4 Methylbenzene

Quantum Mechanical Approaches to Electronic Structure and Bonding

Quantum mechanics offers a fundamental framework for describing the electronic structure and bonding within a molecule. For a molecule like 1-(Ethoxymethyl)-4-methylbenzene, with its combination of an aromatic ring, an ether linkage, and alkyl groups, these methods can predict its geometry, stability, and conformational preferences.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. In the study of this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By utilizing a functional, such as B3LYP, and a basis set, like 6-31G*, the electronic density is used to find the minimum energy structure.

The optimization process yields key geometric parameters. For this compound, this would involve determining the bond lengths within the benzene (B151609) ring, the C-O-C bond angle of the ether group, and the dihedral angles that define the orientation of the ethoxymethyl group relative to the aromatic ring. These optimized geometries correspond to the most probable structure of the molecule in the gas phase.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C (aromatic) | C (aromatic) | - | - | ~1.39 - 1.41 |

| Bond Length (Å) | C (aromatic) | C (methyl) | - | - | ~1.51 |

| Bond Length (Å) | C (aromatic) | C (methylene) | - | - | ~1.52 |

| Bond Length (Å) | C (methylene) | O | - | - | ~1.43 |

| Bond Length (Å) | O | C (ethyl) | - | - | ~1.44 |

| Bond Angle (°) | C (aromatic) | C (methylene) | O | - | ~109.5 |

| Bond Angle (°) | C (methylene) | O | C (ethyl) | - | ~111.0 |

| Dihedral Angle (°) | C (aromatic) | C (aromatic) | C (methylene) | O | ~90.0 |

Hartree-Fock and Post-Hartree-Fock Methods in Conformational Analysis

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than post-HF methods, it neglects electron correlation, which can be important for accurate energy predictions. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF solution to include electron correlation, offering higher accuracy at a greater computational expense.

In the context of this compound, these methods are particularly useful for conformational analysis. The rotation around the C(aromatic)-C(methylene) and C(methylene)-O bonds can lead to different conformers with varying energies. By performing a potential energy surface scan, where the energy of the molecule is calculated at different values of a specific dihedral angle, the most stable conformers and the energy barriers between them can be identified. This analysis reveals the flexibility of the ethoxymethyl side chain and its preferred orientation relative to the p-tolyl group.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. This framework is instrumental in predicting the chemical reactivity of this compound.

HOMO-LUMO Gap Analysis and Quantum Descriptors of Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would also be associated with the π-system of the ring. Quantum descriptors derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated to quantify the molecule's reactivity.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | -8.50 |

| LUMO Energy | ELUMO | -0.80 |

| HOMO-LUMO Gap | ELUMO - EHOMO | 7.70 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.65 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.85 |

| Global Electrophilicity (ω) | χ2 / (2η) | 2.81 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a localized picture of bonding and allows for the investigation of charge transfer interactions within a molecule. It transforms the delocalized molecular orbitals into localized orbitals that correspond to Lewis-type structures (bonds, lone pairs).

Frontier Molecular Orbital (FMO) Theory in Predicting Regioselectivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of chemical reactions, particularly pericyclic and electrophilic aromatic substitution reactions. The theory posits that the course of a reaction is determined by the interaction between the HOMO of one reactant and the LUMO of the other.

For this compound, FMO theory can predict the regioselectivity of electrophilic aromatic substitution. The distribution of the HOMO across the aromatic ring indicates the most likely sites for electrophilic attack. The carbon atoms with the largest coefficients in the HOMO are the most nucleophilic and therefore the most susceptible to attack by an electrophile. Due to the electron-donating nature of the methyl and ethoxymethyl groups, the ortho and meta positions relative to these substituents will have the highest HOMO coefficients, making them the preferred sites for substitution. The steric hindrance from the ethoxymethyl group would likely favor substitution at the positions ortho to the methyl group and meta to the ethoxymethyl group.

Intermolecular Interactions and Molecular Packing in Crystalline Phases

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic densities for the molecule of interest) is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, one can gain detailed insights into the nature and relative importance of different intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be instrumental in identifying the key interactions driving crystal formation. The surface is typically colored based on normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions such as hydrogen bonds. For this molecule, such spots would likely appear near the oxygen atom, indicating potential C-H···O interactions, and around the aromatic ring, corresponding to C-H···π interactions.

A crucial output of this analysis is the 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. The percentage contribution of each contact type to the total Hirshfeld surface area can be calculated, offering a clear picture of the packing hierarchy. Based on studies of similar aromatic and ether-containing compounds, it is anticipated that H···H contacts would constitute the largest portion of the surface, reflecting the abundance of hydrogen atoms in the molecule. nih.gov This would be followed by C···H/H···C contacts, which are characteristic of C-H···π interactions and general van der Waals forces. nih.gov The contribution of O···H/H···O contacts would provide a direct measure of the prevalence of C-H···O hydrogen bonds in stabilizing the crystal structure. nih.gov

Table 1: Expected Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis (Hypothetical Data)

| Intermolecular Contact Type | Expected Contribution (%) |

| H···H | 40 - 50 |

| C···H/H···C | 25 - 35 |

| O···H/H···O | 10 - 15 |

| Other (e.g., C···C, C···O) | < 5 |

This table presents hypothetical data based on typical values for organic molecules with similar functional groups. Actual values would require specific crystallographic data and analysis.

Quantum Theory of Atoms in Molecules (QTAIM) in Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density distribution in a molecule to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org This theory is based on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs provide valuable information about the nature and strength of the chemical bonds, including weak non-covalent interactions.

In the context of this compound, QTAIM analysis would be employed to characterize the intramolecular (covalent) bonds as well as the intermolecular interactions that govern its crystal packing. For the covalent bonds within the molecule (C-C, C-H, C-O), the electron density (ρ) at the BCP would be relatively high, and the Laplacian of the electron density (∇²ρ) would be negative, which is characteristic of shared (covalent) interactions.

Of particular interest would be the application of QTAIM to the non-covalent interactions identified by Hirshfeld surface analysis, such as C-H···π and C-H···O contacts. For these weak interactions, the presence of a bond path and a BCP between the interacting atoms would provide definitive evidence of a bonding interaction. The values of ρ and ∇²ρ at these intermolecular BCPs would be significantly smaller than for covalent bonds, and ∇²ρ would typically be positive, indicative of closed-shell (non-covalent) interactions. The magnitude of these topological parameters can be correlated with the strength of the interaction.

Table 2: Typical QTAIM Parameters for Characterizing Bonds (Illustrative)

| Bond/Interaction Type | Typical Electron Density (ρ) at BCP (a.u.) | Typical Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

| Covalent (e.g., C-C) | > 0.20 | < 0 | Shared interaction |

| Weak Non-covalent (e.g., C-H···O) | 0.002 - 0.035 | > 0 | Closed-shell interaction |

| van der Waals | < 0.002 | > 0 | Very weak interaction |

This table provides illustrative ranges for QTAIM parameters. Specific values for this compound would require dedicated quantum chemical calculations.

Correlating Theoretical Predictions with Experimental Observables

A primary goal of computational chemistry is to provide theoretical data that can be correlated with and help interpret experimental findings. For this compound, computational studies would be invaluable in understanding its structural and spectroscopic properties.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to predict a variety of molecular properties that can be directly compared with experimental data. For instance, geometry optimization can provide theoretical bond lengths and angles that can be validated against X-ray crystallographic data. While no specific crystal structure for this compound is publicly available, a high degree of correlation is generally expected for similar organic molecules.

Furthermore, computational methods can predict spectroscopic data. Vibrational frequencies calculated from DFT can be correlated with experimental infrared (IR) and Raman spectra. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide excellent agreement and aid in the assignment of spectral bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra, which can be particularly useful for assigning signals in complex molecules. researchgate.net

The correlation between theoretical and experimental data is not only a means of validating the computational model but also provides a deeper understanding of the underlying chemical principles. For example, discrepancies between calculated and experimental values can point to specific intermolecular interactions in the solid state or solvent effects in solution that are not fully captured by the theoretical model.

Table 3: Correlation of Theoretical Predictions with Experimental Observables for Aromatic Ethers (General Examples)

| Experimental Observable | Theoretical Prediction (Method) | Expected Correlation |

| Crystal Structure (Bond Lengths, Angles) | Geometry Optimization (DFT) | High (R² > 0.95) |

| Infrared (IR) Vibrational Frequencies | Frequency Calculation (DFT) | High after scaling |

| ¹H and ¹³C NMR Chemical Shifts | GIAO-DFT Calculation | Good to High |

| UV-Vis Absorption Maxima | TD-DFT Calculation | Moderate to Good |

This table provides general expectations for the correlation between theoretical and experimental data for molecules of this class.

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Synthetic Intermediate in the Construction of Complex Organic Molecules

As a functionalized toluene (B28343) molecule, 1-(ethoxymethyl)-4-methylbenzene can theoretically serve as a building block or synthetic intermediate. The aromatic ring is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, directed by the methyl and ethoxymethyl substituents. Furthermore, the benzylic position of the ethoxymethyl group could potentially be a site for radical-based functionalization. However, specific examples of its incorporation into complex natural products or pharmaceutical agents are not prominently featured in synthetic literature, suggesting its role as an intermediate is limited or underexplored.

Strategies for Derivatization and Functionalization to Access Novel Compounds

The structure of this compound offers several avenues for chemical modification to generate novel compounds for chemical research. Key strategies would include:

Oxidation: The aryl methyl group can be oxidized to a carboxylic acid, forming 4-(ethoxymethyl)benzoic acid, a potentially useful monomer or intermediate.

Benzylic Bromination: The methyl group can undergo radical bromination using reagents like N-Bromosuccinimide (NBS) to install a reactive handle for further nucleophilic substitution.

Aromatic Substitution: As mentioned, the electron-donating nature of the substituents facilitates electrophilic substitution on the benzene (B151609) ring, allowing for the introduction of a wide range of functional groups.

Ether Cleavage: The benzylic ether bond can be cleaved under specific, often harsh, acidic or reductive conditions to yield 4-methylbenzyl alcohol and an ethanol (B145695) derivative.

These potential transformations highlight the compound's versatility, although practical applications remain specialized.

Utility in Protecting Group Chemistry

The most significant area of application related to the structure of this compound lies in the use of the ethoxymethyl (EOM) group as a protecting group for various functionalities.

The ethoxymethyl (EOM) group is an acetal-type protecting group used primarily for hydroxyl functions. Its introduction converts a reactive alcohol into a more stable ether, masking its acidic proton and nucleophilicity. bham.ac.ukresearchgate.net This protection is crucial during synthetic steps that involve strong bases, organometallics, or nucleophiles that would otherwise react with the unprotected alcohol. bham.ac.uk While less common, the EOM group can also be used to protect carboxylic acids by forming an EOM ester, which is stable to many non-acidic conditions.

The introduction and removal of protecting groups must be high-yielding and specific to avoid unwanted side reactions.

Introduction (Protection): The EOM group is typically introduced by reacting an alcohol with ethoxymethyl chloride (EOMCl) in the presence of a non-nucleophilic base. The base, commonly a hindered amine like N,N-diisopropylethylamine (DIPEA), serves to deprotonate the alcohol, facilitating its nucleophilic attack on the electrophilic chloromethyl ether.

| Reaction | Reagents & Conditions | Purpose |

| Protection of Alcohol | R-OH + EOMCl, DIPEA, CH₂Cl₂ | Forms the stable EOM ether (R-O-EOM). |

Cleavage (Deprotection): As an acetal, the EOM group is sensitive to acidic conditions. youtube.com Cleavage is readily achieved using a variety of Brønsted or Lewis acids. The specific conditions can be tuned to be mild enough not to affect other acid-sensitive groups if necessary. Common reagents include dilute hydrochloric acid (HCl) in a protic solvent or Lewis acids like zinc bromide (ZnBr₂) or titanium tetrachloride (TiCl₄) in an aprotic solvent. scribd.com

| Reaction | Reagents & Conditions | Purpose |

| Deprotection of EOM Ether | R-O-EOM + Lewis Acid (e.g., ZnBr₂) or Protic Acid (e.g., aq. HCl) | Regenerates the original hydroxyl group (R-OH). |

In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is essential. bham.ac.uk This strategy employs a set of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group without affecting others. jocpr.comrsc.org

The EOM group plays a valuable role in such strategies due to its well-defined cleavage conditions. It is stable to conditions used to remove many other common protecting groups, including:

Base-labile groups: EOM ethers are stable to the basic conditions (e.g., hydroxide, alkoxides) used to hydrolyze ester protecting groups like acetates (Ac) or benzoates (Bz).

Fluoride-labile groups: They are unaffected by fluoride (B91410) ion sources (e.g., TBAF) used to cleave silyl (B83357) ethers such as TBDMS or TES.

Hydrogenolysis-labile groups: The EOM group is stable to catalytic hydrogenation (e.g., H₂, Pd/C), which is used to remove benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) ethers. ethz.ch

This compatibility makes the acid-labile EOM group an excellent orthogonal partner to the aforementioned protecting groups, enabling chemists to precisely control the sequence of reactions in a multi-step synthesis. jocpr.comnih.gov

Catalytic Applications and Development of Novel Reagents

Currently, there is a lack of significant research detailing the use of this compound either as a catalyst itself or as a direct precursor in the development of novel catalytic systems or reagents. Its potential in this area remains to be explored.

Use as a Component in Acid-Catalyzed Organic Transformations

The ether linkage in this compound is susceptible to cleavage under acidic conditions, a characteristic reactivity of benzyl ethers that underpins its utility in organic synthesis. masterorganicchemistry.commasterorganicchemistry.com The general mechanism involves the protonation of the ether oxygen by a strong acid, which transforms the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.com This is followed by either an S(_N)1 or S(_N)2 type cleavage of the C-O bond, depending on the reaction conditions and the nature of the nucleophile.

In the case of this compound, the presence of the p-methylbenzyl group provides stability to a potential carbocation intermediate, suggesting that an S(_N)1 pathway is plausible. The acid-catalyzed cleavage of benzyl phenyl ether, a related α-O-4 linkage model compound, has been shown to proceed via an S(_N)1 mechanism, forming a benzyl carbocation and phenol. nih.gov This reactivity makes this compound a useful precursor for generating the p-methylbenzyl carbocation or related reactive intermediates, which can then be trapped by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

The cleavage of benzyl ethers can be achieved using a variety of acidic reagents, including strong Brønsted acids like HI and Lewis acids such as boron tribromide (BBr(_3)). masterorganicchemistry.com The choice of acid can influence the selectivity and outcome of the reaction. For instance, the cleavage of p-methoxybenzyl (PMB) ethers, which are structurally similar to the p-methylbenzyl ether moiety in this compound, has been extensively studied with various Lewis acids, highlighting the tunability of these transformations. oup.com

| Acid Type | General Reactivity with Benzyl Ethers | Potential Products from this compound |

| Strong Brønsted Acids (e.g., HI, HBr) | Cleavage to form an alcohol and an alkyl halide. masterorganicchemistry.com | p-Methylbenzyl alcohol and ethyl halide. |

| Lewis Acids (e.g., BBr(_3), SnCl(_4)) | Cleavage to form an alcohol. Can be selective for certain types of benzyl ethers. oup.comresearchgate.net | p-Methylbenzyl alcohol. |

Contribution to the Synthesis of Specialty Chemicals and Building Blocks

The structural components of this compound, namely the p-tolyl and ethoxymethyl groups, make it a valuable building block for the synthesis of more complex molecules and specialty chemicals. The p-tolyl moiety is a common structural motif in pharmaceuticals, agrochemicals, and materials science.

Through acid-catalyzed cleavage, the p-methylbenzyl group can be introduced into various molecular scaffolds. This strategy is particularly useful in the synthesis of compounds where direct benzylation is challenging or leads to side reactions. Furthermore, the etherification of alcohols with reagents like this compound can be a key step in the synthesis of fine chemicals. For example, the reaction of glycerol (B35011) with benzyl alcohol, catalyzed by solid acid catalysts, yields mono- and di-benzyl glycerol ethers, which are important intermediates in the synthesis of surfactants and pharmaceutical agents. mdpi.com By analogy, this compound could be employed to introduce the p-methylbenzyl group into polyols and other multifunctional molecules.

The Williamson ether synthesis, a fundamental reaction in organic chemistry, provides a route to this compound itself, typically from p-methylbenzyl halide and sodium ethoxide. organic-chemistry.org This synthesis highlights the accessibility of this compound as a starting material for further transformations.

Research into Novel Reagents for Ether Transfer and Formation

The development of new and efficient methods for the formation of ether bonds is an active area of research in organic chemistry. While the Williamson ether synthesis is a classic method, it has limitations, such as the need for strong bases and the potential for competing elimination reactions. acs.org This has driven the exploration of alternative etherification strategies.

Iron-catalyzed etherification reactions using alcohols have emerged as a more environmentally friendly alternative. acs.orgacs.org These methods often proceed under milder conditions and with higher selectivity. Research in this area could explore the use of this compound as a p-methylbenzyl group donor in iron-catalyzed transetherification reactions. Such a process would involve the transfer of the p-methylbenzyl group from this compound to another alcohol, offering a novel and potentially more efficient route to a variety of p-methylbenzyl ethers.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(Ethoxymethyl)-4-methylbenzene, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis of this compound typically involves etherification or alkylation reactions. A common approach is the reaction of 4-methylbenzyl alcohol with ethyl bromide or ethyl iodide in the presence of a base (e.g., NaOH or K₂CO₃) under anhydrous conditions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to enhance reactivity. Temperature control (40–60°C) and exclusion of moisture are critical to avoid hydrolysis of the ethoxymethyl group. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

Key techniques include:

- ¹H NMR : Expect signals for the methyl group (δ ~2.3 ppm, singlet) and ethoxymethyl protons (δ ~3.5–4.0 ppm, splitting patterns depend on coupling).

- ¹³C NMR : Peaks for the aromatic carbons (δ ~125–140 ppm), methyl (δ ~21 ppm), and ethoxymethyl carbons (δ ~65–70 ppm for CH₂O and ~15 ppm for CH₃).

- IR : Stretching vibrations for C-O (1100–1250 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹).

- GC-MS : Molecular ion peak at m/z corresponding to C₁₀H₁₄O (150.22 g/mol). Cross-validate with computational tools (e.g., NMR prediction software) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in observed vs. predicted NMR chemical shifts for this compound derivatives?

Methodological Answer:

Discrepancies often arise from solvent effects, conformational dynamics, or unexpected substituent interactions. To resolve these:

Experimental Validation : Acquire NMR spectra in multiple solvents (CDCl₃, DMSO-d₆) to assess solvent-induced shifts.

Computational Modeling : Use density functional theory (DFT) with solvent models (e.g., PCM) to simulate NMR shifts. Compare with experimental data using correlation plots.

Dynamic NMR (DNMR) : Investigate temperature-dependent spectra to detect hindered rotation of the ethoxymethyl group.

Cross-Coupling Analysis : For derivatives, compare coupling constants (e.g., J values in ¹H NMR) with steric/electronic predictions from molecular modeling .

Advanced: What computational modeling approaches are suitable for predicting the physicochemical properties of this compound, and how do they compare with experimental data?

Methodological Answer:

- PBPK Modeling : Adapted from ethylbenzene studies, physiologically-based pharmacokinetic (PBPK) models can predict absorption and distribution using logP (experimental ~2.5) and solubility data. Validate with in vitro assays (e.g., Caco-2 permeability) .

- Quantum Mechanics (QM) : DFT (B3LYP/6-311+G(d,p)) accurately predicts dipole moments and polarizability. Compare with experimental dielectric constant measurements.

- Molecular Dynamics (MD) : Simulate solvation free energy in water/ethanol mixtures to optimize reaction solvent systems. Experimental validation via partition coefficient (logD) measurements is recommended .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (NIOSH P95) if aerosol formation is possible.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Monitor for peroxide formation if stored long-term .

Advanced: How does the steric and electronic environment of the ethoxymethyl group influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

The ethoxymethyl group acts as an electron-donating substituent via hyperconjugation, activating the aromatic ring toward electrophiles (e.g., nitration, halogenation). Steric hindrance from the -CH₂OCH₂CH₃ group directs electrophiles to the para position relative to the methyl group. Methodological steps:

Nitration : Use HNO₃/H₂SO₄ at 0–5°C; product analysis (HPLC) confirms para-substitution.

Halogenation : Bromine in acetic acid yields 3-bromo derivatives due to steric blocking.

Kinetic Studies : Compare reaction rates with toluene derivatives to quantify electronic effects via Hammett plots .

Advanced: What strategies are effective for scaling up the synthesis of this compound while maintaining reaction efficiency and purity?

Methodological Answer:

- Continuous Flow Systems : Adapt batch protocols to flow reactors (e.g., microreactors) for improved heat/mass transfer. Optimize residence time and solvent flow rates.

- Catalytic Optimization : Screen heterogeneous catalysts (e.g., Amberlyst-15) to reduce byproducts.

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progression.

- Crystallization : Use antisolvent (e.g., hexane) addition to enhance yield and purity during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.